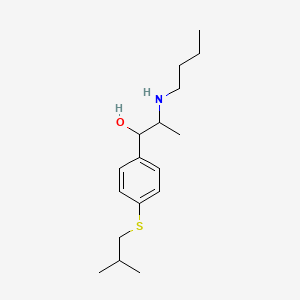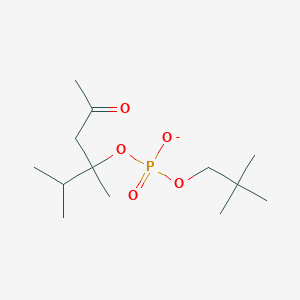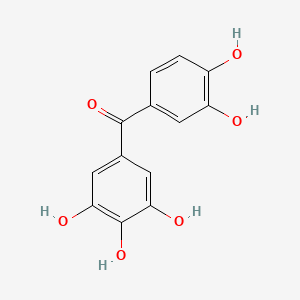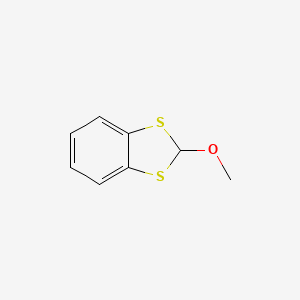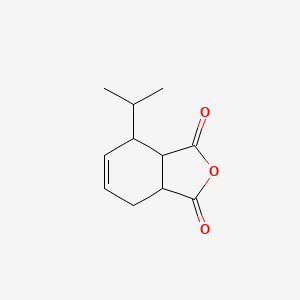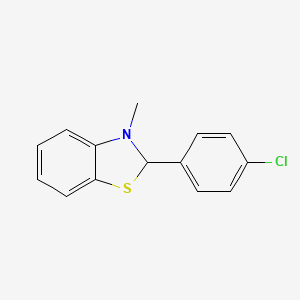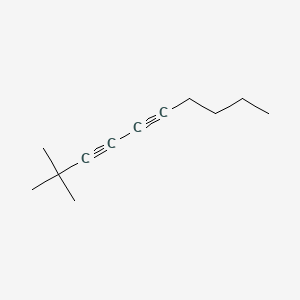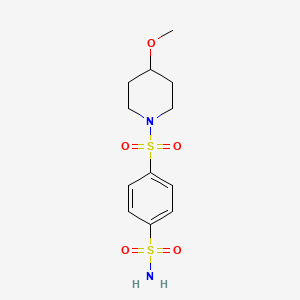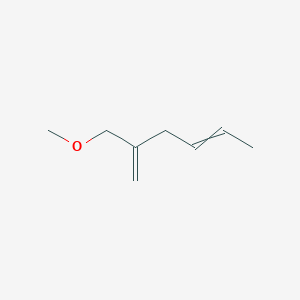
2-(Methoxymethyl)hexa-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)hexa-1,4-diene is an organic compound characterized by the presence of two double bonds and a methoxymethyl group attached to the hexadiene chain. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)hexa-1,4-diene can be achieved through several methods. One common approach involves the alkylation of 1-methoxycyclohexa-1,4-diene with potassium amide in liquid ammonia, followed by hydrolysis to yield the desired product . Another method includes the electrophilic addition of halogens or hydrogen halides to conjugated dienes, which can be controlled to produce specific addition products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar alkylation and hydrolysis techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalysts and reaction monitoring systems helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methoxymethyl)hexa-1,4-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions with halogens (e.g., Br2) and hydrogen halides (e.g., HBr), leading to the formation of 1,2- and 1,4-addition products.
Oxidation and Reduction: The double bonds in this compound can be oxidized to form epoxides or reduced to yield alkanes.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as Br2, HBr, and other halogens are commonly used under controlled temperature conditions to achieve specific addition products.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used to convert the double bonds into epoxides.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the double bonds to alkanes.
Major Products Formed
1,2- and 1,4-Addition Products: Depending on the reaction conditions, the addition of halogens or hydrogen halides can yield different isomers.
Epoxides: Oxidation of the double bonds results in the formation of epoxides.
Alkanes: Reduction of the double bonds leads to the formation of saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)hexa-1,4-diene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of dienes and the effects of substituents on chemical reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the therapeutic potential of this compound derivatives in drug development.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)hexa-1,4-diene involves its interaction with various molecular targets through its double bonds and methoxymethyl group. The compound can undergo electrophilic addition reactions, forming resonance-stabilized carbocations that can further react with nucleophiles . The stability and reactivity of these intermediates play a crucial role in determining the outcome of the reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene with a similar conjugated structure.
2,4-Hexadiene: Another conjugated diene with two double bonds separated by a single bond.
Uniqueness
2-(Methoxymethyl)hexa-1,4-diene is unique due to the presence of the methoxymethyl group, which influences its reactivity and the types of reactions it can undergo. This functional group provides additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
57217-22-8 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
2-(methoxymethyl)hexa-1,4-diene |
InChI |
InChI=1S/C8H14O/c1-4-5-6-8(2)7-9-3/h4-5H,2,6-7H2,1,3H3 |
InChI-Schlüssel |
FQTCLZDTWZHOAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCC(=C)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


